molecular formula C9H4BrClO3 B12044553 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one

8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one

Katalognummer: B12044553
Molekulargewicht: 275.48 g/mol
InChI-Schlüssel: ZLDIAJQXMMRMPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and hydroxyl groups in its structure makes it a unique molecule with specific chemical properties.

Vorbereitungsmethoden

The synthesis of 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the benzopyran ring .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of alternative catalysts, solvents, and reaction temperatures to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to the observed therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H4BrClO3

Molekulargewicht

275.48 g/mol

IUPAC-Name

8-bromo-6-chloro-4-hydroxychromen-2-one

InChI

InChI=1S/C9H4BrClO3/c10-6-2-4(11)1-5-7(12)3-8(13)14-9(5)6/h1-3,12H

InChI-Schlüssel

ZLDIAJQXMMRMPC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.